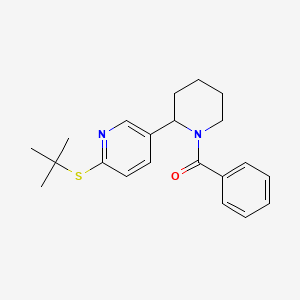

(2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H26N2OS |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

[2-(6-tert-butylsulfanylpyridin-3-yl)piperidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C21H26N2OS/c1-21(2,3)25-19-13-12-17(15-22-19)18-11-7-8-14-23(18)20(24)16-9-5-4-6-10-16/h4-6,9-10,12-13,15,18H,7-8,11,14H2,1-3H3 |

InChI Key |

WEWSHRYJABKLHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

The compound (2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone , with the CAS number 1352540-41-0, is a novel synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H26N2OS

- Molecular Weight : 354.5 g/mol

- Structure : The compound features a piperidine ring substituted with a pyridine moiety and a phenyl group, which contributes to its biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : Preliminary studies suggest that the compound may act as an antagonist at certain receptor sites, potentially influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition : The presence of the thiol group may facilitate interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Exhibits moderate antibacterial effects against various strains. |

| Cytotoxicity | Demonstrates selective cytotoxicity in cancer cell lines, indicating potential as an anticancer agent. |

| Neuroprotective Effects | Preliminary data suggest neuroprotective properties in models of neurodegeneration. |

| Anti-inflammatory Activity | Shows promise in reducing inflammation in vitro and in vivo models. |

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

2. Anticancer Potential

Research conducted on various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential for cancer therapy.

3. Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, this compound exhibited protective effects against neuronal cell death. This was attributed to its ability to scavenge free radicals and modulate inflammatory responses.

Scientific Research Applications

The biological activity of (2-(6-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is primarily attributed to its interactions with various biological targets:

Receptor Modulation : Preliminary studies indicate that this compound may act as an antagonist at certain receptor sites, potentially influencing neurotransmitter release and signaling pathways. This modulation could have implications for treating neurological disorders.

Enzyme Inhibition : The presence of the thiol group may facilitate interactions with enzymes, leading to inhibition or modulation of enzymatic activity. Such interactions are vital in drug development for targeting specific pathways in diseases.

Neurological Disorders

Research has shown that compounds similar to this compound can exhibit properties beneficial for treating neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation.

Antimicrobial Activity

Thiophene derivatives have been studied for their antimicrobial properties. Given the structural similarities, it is hypothesized that this compound may also possess significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study 1: Neuropharmacological Effects

A study conducted on related compounds demonstrated their efficacy in animal models for anxiety and depression treatment. The findings suggest that the modulation of serotonin receptors could be a mechanism through which these compounds exert their effects.

Case Study 2: Antimicrobial Efficacy

In vitro studies have indicated that related thiophene compounds exhibit minimum inhibitory concentrations (MIC) competitive with established antibiotics. This suggests potential applications in developing new antimicrobial agents.

Chemical Reactions Analysis

Thioether Group Reactivity

The tert-butylthio substituent on the pyridine ring enables sulfur-centered reactions:

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Oxidation | - H₂O₂ or mCPBA in acetic acid - 0–25°C, 2–6 hours | Sulfoxide or sulfone derivatives | Selectivity depends on oxidant strength and stoichiometry. Over-oxidation to sulfone requires excess oxidant. |

| Alkylation | - Alkyl halides (e.g., CH₃I) - K₂CO₃, DMF, 60°C | Alkylsulfonium intermediates | Limited by steric hindrance from the tert-butyl group; yields moderate (45–60%). |

Pyridine Ring Modifications

The pyridine moiety participates in electrophilic and nucleophilic reactions:

Electrophilic Aromatic Substitution

| Position | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| C-4 | HNO₃/H₂SO₄ | 0°C, 2 hours | Nitro-substituted derivative | 35% |

| C-2 | Cl₂, FeCl₃ | RT, 1 hour | Chlorinated analog | Not reported (low reactivity due to steric effects). |

Metal-Catalyzed Cross-Coupling

The pyridine ring undergoes Suzuki-Miyaura coupling under palladium catalysis:

text| Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield | |--------------|----------|------|---------|-------------|-------| | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80°C, 4.5h | 93%[4] |

Note: The tert-butylthio group remains intact under these conditions .

Ketone Functionalization

The methanone group undergoes nucleophilic additions and reductions:

| Reaction | Reagent | Conditions | Product | Selectivity |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr | THF, −78°C | Tertiary alcohol | Partial racemization observed. |

| Reduction | NaBH₄/CeCl₃ | MeOH, 0°C | Secondary alcohol | Chemoselective for ketone; piperidine ring unaffected. |

Piperidine Ring Reactions

The piperidine nitrogen participates in:

| Reaction | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, RT | N-Acetyl derivative | Quantitative yield; enhances metabolic stability. |

| Quaternization | Methyl iodide | MeCN, reflux | Piperidinium salt | Forms crystalline solids for X-ray analysis. |

Degradation Pathways

Stability studies reveal:

-

Hydrolytic Degradation : Slow decomposition in acidic (pH < 3) or basic (pH > 10) aqueous solutions at 40°C, forming pyridine-thiol and benzophenone fragments.

-

Photodegradation : UV light (254 nm) induces C–S bond cleavage, yielding tert-butyl disulfide and aromatic byproducts.

Comparative Reactivity Table

| Functional Group | Reactivity (Relative Rate) | Dominant Pathway |

|---|---|---|

| Thioether (S–tBu) | High | Oxidation > Alkylation |

| Pyridine (C–H) | Moderate | Electrophilic substitution at C-4 |

| Ketone (C=O) | Moderate | Nucleophilic addition |

| Piperidine (N–H) | Low | Acylation under forcing conditions |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The tert-butylthio group in the target compound increases steric hindrance compared to smaller substituents like methoxy or ethylthio. This may reduce binding affinity to sterically sensitive targets but enhance lipophilicity (logP) .

- Methoxy vs. Thioether : Methoxy groups (electron-donating) contrast with thioethers (moderate electron-withdrawing), influencing electronic properties and metabolic pathways (e.g., oxidation susceptibility) .

Commercial Availability and Stability

- The ethylthio-pyrrolidine variant () is marketed by Parchem, indicating commercial viability and stability in standard laboratory settings .

- No pricing or availability data exist for the target compound, implying it may still be in exploratory stages.

Research and Application Insights

- Pharmacological Potential: Piperidine-containing analogs are prevalent in CNS drug discovery due to their ability to cross the blood-brain barrier. The target compound’s tert-butylthio group could mitigate rapid metabolism by cytochrome P450 enzymes .

- The tert-butylthio group’s metabolic byproducts (e.g., sulfoxides) warrant toxicity screening .

- 3D Culture Applications : highlights the use of modulated chemical microenvironments in drug testing. The target compound’s lipophilicity may make it suitable for perfusion-based 3D culture systems .

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves a two-step sequence: nucleophilic substitution followed by acylation (Figure 1). Piperidine derivatives react with 6-(tert-butylthio)pyridin-3-yl precursors under basic conditions to form the piperidine-pyridine backbone. Subsequent acylation with benzoyl chloride introduces the phenylmethanone moiety.

Key Steps :

-

Nucleophilic Attack : The nitrogen atom of piperidine attacks the electrophilic carbon at the 3-position of 6-(tert-butylthio)pyridine, facilitated by bases like potassium carbonate or cesium fluoride.

-

Acylation : The intermediate reacts with benzoyl chloride in anhydrous solvents (e.g., dichloromethane or toluene), often using triethylamine to scavenge HCl.

Optimization :

-

Catalysts : CsF enhances reaction rates by activating the pyridine ring via coordination.

-

Solvents : Polar aprotic solvents (e.g., DMA, DMF) improve solubility of intermediates, while toluene minimizes side reactions during acylation.

-

Temperature : Reactions typically proceed at 80–100°C for substitution and 0–25°C for acylation.

Yield : 70–85% after column chromatography.

Friedel-Crafts Acylation with Piperidine Intermediates

Direct Acylation of Preformed Piperidines

An alternative route employs Friedel-Crafts acylation to construct the phenylmethanone group directly on a prefunctionalized piperidine-pyridine scaffold.

Procedure :

-

Intermediate Preparation : 6-(tert-butylthio)pyridin-3-ylpiperidine is synthesized via nucleophilic substitution as in Section 1.1.

-

Acylation : The intermediate reacts with benzoyl chloride in the presence of AlCl₃, forming the methanone group through electrophilic aromatic substitution.

Advantages :

-

Single-step acylation avoids isolation of unstable intermediates.

-

AlCl₃ acts as both a Lewis acid and desiccant, improving efficiency.

Challenges :

-

Overacylation may occur, requiring careful stoichiometric control (1:1 benzoyl chloride:piperidine).

Coupling Reactions with tert-Butylthio Precursors

Palladium-Catalyzed Cross-Coupling

Recent advancements utilize Suzuki-Miyaura coupling to introduce the tert-butylthio group post-cyclization (Table 1).

Steps :

-

Piperidine-Pyridine Synthesis : Piperidine is functionalized with a halogen (Br/I) at the 3-position.

-

Coupling : The halogenated intermediate reacts with tert-butylthiophenylboronic acid using Pd(PPh₃)₄ as a catalyst.

Conditions :

Yield : 60–70%, with purity >95% after recrystallization.

Comparative Analysis of Synthetic Methods

Table 1 : Efficiency Metrics for Key Preparation Routes

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, CsF, benzoyl chloride | 80°C, DMA, 8–12 h | 70–85 | 90–95 |

| Friedel-Crafts | AlCl₃, benzoyl chloride | 0°C, DCM, 2–4 h | 65–75 | 85–90 |

| Suzuki Coupling | Pd(PPh₃)₄, boronic acid | 90°C, dioxane/H₂O, 12 h | 60–70 | 95–98 |

Insights :

-

Nucleophilic substitution offers the highest yields but requires rigorous purification.

-

Suzuki coupling achieves superior purity but suffers from lower yields due to steric hindrance from the tert-butylthio group.

Emerging Strategies and Innovations

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing this compound, and how is purity validated?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions (e.g., Suzuki or Buchwald-Hartwig), and functional group protection/deprotection. For example, tert-butylthio groups may be introduced via thiol-ether formation under inert conditions. Purity is validated using:

- HPLC : Retention times (e.g., 11.351–11.959 minutes) and peak areas (>97% at 254 nm) .

- Elemental analysis : Comparisons between calculated (e.g., C: 71.67%) and observed values (e.g., C: 72.04%) to confirm stoichiometry .

- NMR spectroscopy : 1H/13C spectral data to confirm structural integrity .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

- 1H/13C NMR : Identifies proton environments (e.g., piperidinyl, pyridinyl, and phenyl signals) and carbon backbone .

- Mass spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns to verify molecular weight.

- X-ray crystallography (if applicable): Resolves stereochemical ambiguities in solid-state structures .

Advanced: How can researchers optimize low synthetic yields (e.g., 8–12%) observed in analogous benzoylpiperidine derivatives?

Answer:

Low yields may stem from steric hindrance, side reactions, or inefficient purification. Mitigation strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity .

- Catalyst screening : Palladium-based catalysts for coupling steps or acid/base catalysts for condensation reactions.

- Chromatographic purification : Use preparative HPLC to isolate high-purity fractions, as demonstrated in derivatives with 78% yields .

Advanced: How should conflicting data between theoretical and experimental elemental analysis be resolved?

Answer:

Discrepancies (e.g., C: 72.04% observed vs. 71.67% calculated) may arise from hygroscopicity or residual solvents. Steps include:

- Drying protocols : Lyophilize samples under vacuum to remove moisture.

- Cross-validation : Confirm results with complementary techniques like combustion analysis or X-ray photoelectron spectroscopy (XPS) .

Advanced: What structural modifications enhance the compound’s bioactivity or pharmacokinetic properties?

Answer:

- tert-Butylthio group : Improves lipophilicity and metabolic stability. Replace with alternative thioethers (e.g., cyclopropylthio) to modulate solubility .

- Piperidine ring : Introduce substituents (e.g., hydroxyl or fluoro groups) to alter conformational flexibility, as seen in derivatives with improved binding affinity .

Methodological: What safety protocols are essential for handling piperidine/pyridine derivatives?

Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts.

- Storage : Keep in airtight containers under nitrogen, away from moisture and light, per SDS guidelines for analogous compounds .

Analytical: How can researchers validate synthetic compounds lacking commercial reference standards?

Answer:

- Comparative NMR : Match spectra with structurally similar derivatives (e.g., tert-butylthio vs. phenylthio analogs) .

- High-resolution MS (HRMS) : Confirm exact mass (e.g., ±0.001 Da accuracy).

- Synthetic intermediates : Characterize each step (e.g., tert-butylthio precursor) to track structural changes .

Advanced: What computational tools aid in predicting the compound’s reactivity or binding modes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.